N,N-Dimethyl-p-phenylenediamine monohydrochloride
Overview
Description
N,N-Dimethyl-p-phenylenediamine monohydrochloride is an aromatic amine compound with the molecular formula (CH₃)₂NC₆H₄NH₂·HCl. It is commonly used as an intermediate in the production of dyes and as a redox indicator due to its ability to form stable, red radical cations .
Mechanism of Action
Target of Action
N,N-Dimethyl-p-phenylenediamine monohydrochloride (also known as N1,N1-Dimethylbenzene-1,4-diamine hydrochloride) is primarily used as an intermediate to produce dyes . It is also used in the oxidase test, which differentiates bacteria based on their ability to utilize the dye .
Mode of Action
The compound undergoes an oxidation reaction with hydrogen peroxide (H2O2) in the presence of an iron (III) catalyst. This reaction has been used for the spectrophotometric detection of trace quantities of iron (III) .
Biochemical Pathways
The compound is involved in the azoreduction process, where it acts as an azoreduction product of acid orange 52 (AO52) . The azoreduction process is a type of redox reaction that involves the reduction of azo compounds.
Result of Action
The primary result of the action of this compound is the production of dyes . In the context of microbiology, it is used in the oxidase test to differentiate bacteria based on their ability to utilize the dye .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, exposure to moist air or water can lead to chemical alterations of the compound . Additionally, thermal decomposition can lead to the release of irritating gases and vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-p-phenylenediamine monohydrochloride can be synthesized through the methylation of p-phenylenediamine using dimethyl sulfate or methyl iodide under basic conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous flow of reactants through a reactor, allowing for efficient and scalable synthesis. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-p-phenylenediamine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: It reacts with hydrogen peroxide in the presence of an iron(III) catalyst to form a red radical cation.
Reduction: It can be reduced to its corresponding amine using reducing agents like sodium borohydride.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and iron(III) chloride.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Red radical cation.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-Dimethyl-p-phenylenediamine monohydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,4-phenylenediamine: Similar in structure but without the hydrochloride group.
N,N-Diethyl-p-phenylenediamine: Contains ethyl groups instead of methyl groups.
N,N-Dimethyl-1,2-phenylenediamine: Similar structure but with different positioning of the amine groups.
Uniqueness
N,N-Dimethyl-p-phenylenediamine monohydrochloride is unique due to its specific redox properties and its ability to form stable, red radical cations. This makes it particularly useful in analytical chemistry for detecting trace amounts of iron(III) and other applications where redox indicators are required .
Properties
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h3-6H,9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWNIUBGGFBRKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2052-46-2, 99-98-9 (Parent) | |
Details | Compound: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2052-46-2 | |
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Details | Compound: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |
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Details | Compound: 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:?) | |
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DSSTOX Substance ID |
DTXSID50883789 | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |
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Molecular Weight |
172.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS] | |
Record name | N,N-Dimethyl-p-phenylenediamine monohydrochloride | |
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CAS No. |
536-46-9, 13806-04-7, 2052-46-2 | |
Record name | N,N-Dimethyl-p-phenylenediamine dihydrochloride | |
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Record name | N,N-Dimethyl-p-phenylenediamine hydrochloride | |
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Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |
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Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:?) | |
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Record name | 2052-46-2 | |
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Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:?) | |
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Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:1) | |
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Record name | N,N-dimethylbenzene-1,4-diamine hydrochloride | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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